![molecular formula C16H13ClFN5O B2374459 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1190004-68-2](/img/no-structure.png)

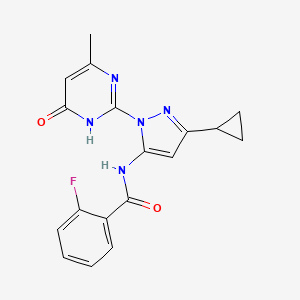

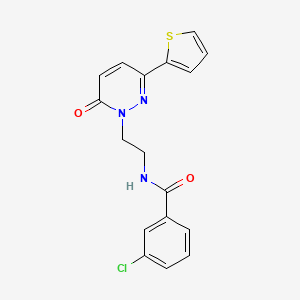

5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties make them useful in a wide range of applications, including as antimicrobial , antiviral , antioxidant , anti-diabetic , anti-cancer , anti-tubercular , antimalarial , and anti-leishmanial agents.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is known as the Huisgen cycloaddition .Chemical Reactions Analysis

1,2,3-Triazoles can undergo a variety of chemical reactions due to their unique structure. For example, they can participate in reactions with electrophiles and nucleophiles, allowing for the construction of diverse novel bioactive molecules .Aplicaciones Científicas De Investigación

- Results : Several synthesized compounds were tested in vitro against microbial strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. Compound 7o demonstrated substantial potency, with a minimal inhibitory concentration (MIC) of 0.0558 μmol/mL .

- Activity : Exhibited high activity against Gram-positive bacteria (S. aureus and S. pyogenes) with MIC values of 0.264 and 0.132 mM, respectively .

- Interaction Mechanisms : Triazoles engage in hydrogen bonding, π–π stacking, and dipole interactions with biomolecular targets .

Antimicrobial Activity

Antibacterial Agents

Drug Design and Discovery

Nanotube Production

Cyclic Peptide Synthesis

Enzyme Modification

Safety And Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3-chloroaniline with 4-fluorobenzyl azide to form the intermediate 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole. This intermediate is then reacted with ethyl chloroformate to form the final product, 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "3-chloroaniline", "4-fluorobenzyl azide", "ethyl chloroformate" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with 4-fluorobenzyl azide in the presence of a copper catalyst to form the intermediate 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole.", "Step 2: The intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.", "Step 3: The product is purified using standard techniques such as column chromatography or recrystallization." ] } | |

Número CAS |

1190004-68-2 |

Nombre del producto |

5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide |

Fórmula molecular |

C16H13ClFN5O |

Peso molecular |

345.76 |

Nombre IUPAC |

5-(3-chloroanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H13ClFN5O/c17-11-2-1-3-13(8-11)20-15-14(21-23-22-15)16(24)19-9-10-4-6-12(18)7-5-10/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |

Clave InChI |

OULNXSDRYGQQFN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

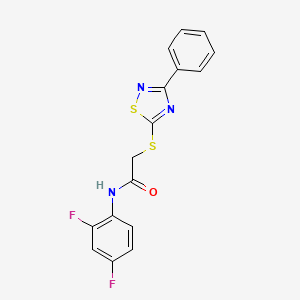

![3-ethyl-N-(2-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374380.png)

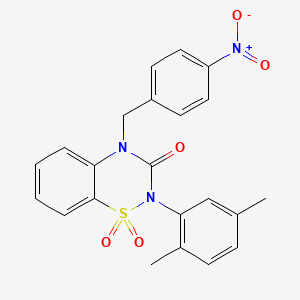

![2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2374386.png)

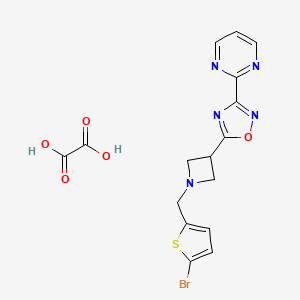

![2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2374387.png)

![N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2374388.png)

![N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2374397.png)

![N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide](/img/structure/B2374399.png)